![molecular formula C10H12ClN5O B7543569 N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine (CMT-3) is a synthetic compound that belongs to the class of tetrazoles. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine is not fully understood. However, studies have suggested that it inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in various physiological and pathological processes, including cancer progression and inflammation. Inhibition of MMP activity by N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
Studies have shown that N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has been shown to inhibit the growth of blood vessels, which is essential for the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has several advantages for lab experiments. It is a synthetic compound, which allows for easy purification and characterization. It has also been extensively studied, and its properties are well-known. However, N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine also has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine. One potential direction is to investigate its potential therapeutic applications in other diseases, such as rheumatoid arthritis and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective inhibitors of MMP activity. Finally, future studies could focus on the development of more efficient and cost-effective synthesis methods for N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine.
Synthesemethoden
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with methylamine, followed by the reaction of the resulting compound with sodium azide and copper(I) bromide. The final step involves the reduction of the resulting compound with palladium on carbon to yield N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine.
Wissenschaftliche Forschungsanwendungen
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. In vitro studies have demonstrated that N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine inhibits the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells and inhibit the formation of blood vessels, which is a crucial step in the progression of cancer.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O/c1-16-10(13-14-15-16)12-6-7-3-4-9(17-2)8(11)5-7/h3-5H,6H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPMCMLEQDWCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

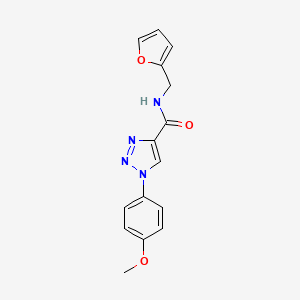
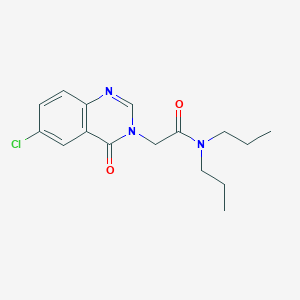
![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)
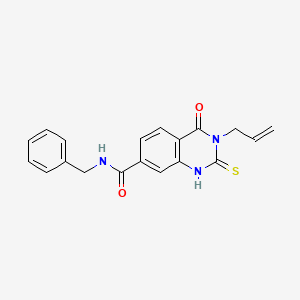
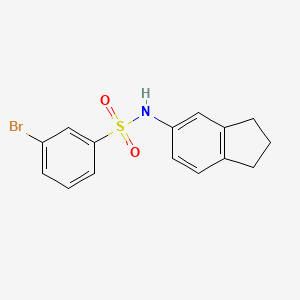
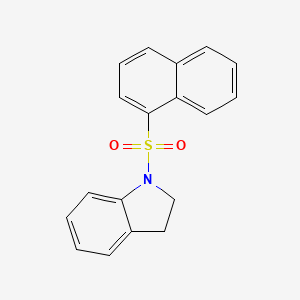
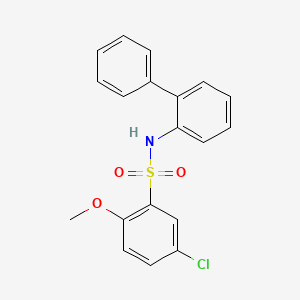
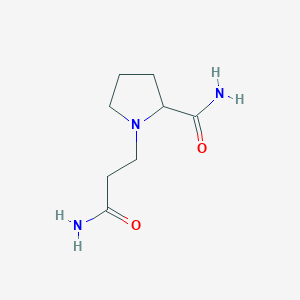
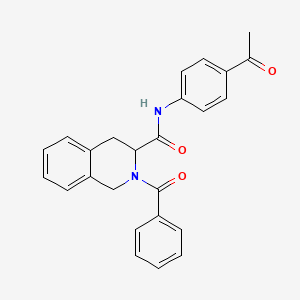
![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
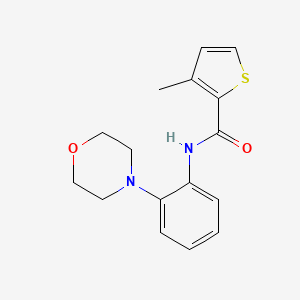
![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)